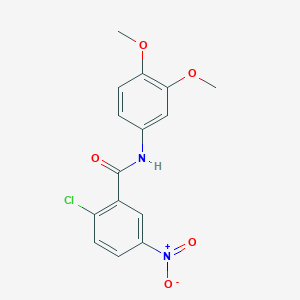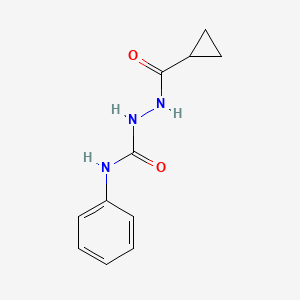
2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is primarily used as a research tool to investigate various biochemical and physiological processes in living organisms.
Applications De Recherche Scientifique
2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide has several scientific research applications. It has been used as a research tool to investigate the mechanism of action of various enzymes and proteins. It has also been used to study the effects of various drugs on living organisms. Additionally, this compound has been used to investigate the role of various signaling pathways in cell growth and differentiation.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins by binding to their active sites. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide are diverse. This compound has been shown to inhibit the activity of various enzymes and proteins, including protein tyrosine phosphatases and histone deacetylases. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. These effects make 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide a promising tool for the study of various diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This selectivity allows researchers to investigate the specific role of these enzymes and proteins in various biological processes. Additionally, this compound has been shown to have low toxicity in vivo, making it a safe research tool.
However, there are also limitations to using 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide in lab experiments. One limitation is that this compound may not be effective in inhibiting the activity of all enzymes and proteins. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain research areas.
Orientations Futures
There are several future directions for research on 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide. One future direction is to investigate the mechanism of action of this compound in more detail. This could lead to the development of more selective and potent inhibitors of specific enzymes and proteins.
Another future direction is to investigate the potential therapeutic applications of 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide. This compound has shown promise as a potential anticancer agent, and further research could lead to the development of new cancer treatments.
Finally, future research could focus on the development of new synthesis methods for 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide. This could lead to the production of larger quantities of this compound, which would enable more extensive research on its potential applications.
Conclusion
In conclusion, 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide is a promising research tool that has been extensively studied for its potential applications in scientific research. This compound has several scientific research applications, including the investigation of the mechanism of action of various enzymes and proteins. Additionally, it has been shown to have diverse biochemical and physiological effects, making it a promising tool for the study of various diseases, including cancer. While there are limitations to using 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide in lab experiments, there are also several future directions for research on this compound, including the investigation of its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,4-dimethoxyaniline in the presence of a suitable reagent such as thionyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(7-14(13)23-2)17-15(19)11-8-10(18(20)21)4-5-12(11)16/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZJHWLDKHIMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5720258.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)

![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)


![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)

![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)
